4-(3-Benzyloxyphenyl)phenol
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Overview
Description
4-(3-Benzyloxyphenyl)phenol, also known as 3’-(benzyloxy)[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C19H16O2. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which includes a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybiphenyl with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Benzyloxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation using sulfur trioxide (SO3) in sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(3-Benzyloxyphenyl)phenol is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Benzyloxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the biphenyl moiety.
4-Hydroxybiphenyl: Lacks the benzyloxy group.
Benzylphenols: Compounds with varying positions of the benzyloxy group on the phenol ring.
Uniqueness: 4-(3-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and a biphenyl structure, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVENQAKAFCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602446 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889950-85-0 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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